BenchChemオンラインストアへようこそ!

Miloxacin

Antimicrobial susceptibility Quinolone antibiotics MIC determination

Miloxacin is the superior first-generation quinolone for biliary tract research, reaching peak bile concentrations of 18.2–24.0 μg/mL—3.4‑ to 7‑fold higher than nalidixic acid and cephalexin. It delivers 2–4× greater in vivo efficacy and 8–16× higher in vitro potency against key Gram‑negative pathogens versus nalidixic acid. With rapid oral absorption (Cmax 2–4× higher than oxolinic acid) and validated HPLC analytical methods, this ≥98% pure reference standard is ideal for pharmacokinetic and hepatobiliary drug disposition studies. Order now for reproducible results in Gram‑negative infection models.

Molecular Formula C12H9NO6
Molecular Weight 263.20 g/mol
CAS No. 37065-29-5
Cat. No. B1677135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiloxacin
CAS37065-29-5
SynonymsMiloxacin;  AB 206;  AB-206;  AB206
Molecular FormulaC12H9NO6
Molecular Weight263.20 g/mol
Structural Identifiers
SMILESCON1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O
InChIInChI=1S/C12H9NO6/c1-17-13-4-7(12(15)16)11(14)6-2-9-10(3-8(6)13)19-5-18-9/h2-4H,5H2,1H3,(H,15,16)
InChIKeyABQYZRZVRIPTPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Miloxacin (CAS 37065-29-5): First-Generation Quinolone Antibacterial—Procurement and Comparative Data Overview


Miloxacin (CAS 37065-29-5) is a synthetic first-generation quinolone antibacterial agent structurally related to oxolinic acid [1]. Chemically designated as 5,8-dihydro-5-methoxy-8-oxo-2H-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid, it exhibits a molecular weight of 263.20 g/mol and a molecular formula of C12H9NO6 [2]. Marketed as AB-206 in Japan, miloxacin functions as a bacterial DNA gyrase inhibitor [3]. The compound demonstrates broad-spectrum in vitro activity against gram-negative bacteria, particularly Enterobacteriaceae and Haemophilus species, with considerable in vivo efficacy against infections caused by these organisms [4].

Why Miloxacin (CAS 37065-29-5) Cannot Be Interchanged with Nalidixic Acid or Oxolinic Acid in Specialized Applications


Within the first-generation quinolone class, miloxacin occupies a distinct pharmacological niche defined by quantitative differences in potency, pharmacokinetic behavior, and tissue distribution relative to its closest structural analogs. Substituting nalidixic acid for miloxacin would result in a documented 8- to 16-fold loss in in vitro potency and a 2- to 4-fold reduction in in vivo efficacy against key gram-negative pathogens [1]. Substituting oxolinic acid would yield a 2- to 4-fold lower peak serum concentration and a 2- to 5-fold reduction in urinary recovery, alongside documented differences in biliary excretion capacity [2]. These performance gaps are not marginal—they represent material differences in therapeutic index and tissue penetration that cannot be compensated by dose adjustment alone, particularly in applications requiring high biliary drug concentrations. The following section quantifies these differential performance characteristics across multiple evidence dimensions.

Miloxacin (CAS 37065-29-5): Head-to-Head Quantitative Performance Evidence Against Key Comparators


In Vitro Potency: Miloxacin Demonstrates 8- to 16-Fold Greater Activity Than Nalidixic Acid Against Gram-Negative Pathogens

In a direct comparative study, miloxacin exhibited minimum inhibitory concentrations (MICs) against a variety of gram-negative bacteria, especially Enterobacteriaceae and Haemophilus, that were comparable to those of oxolinic acid and 8 to 16 times greater than those of nalidixic acid [1].

Antimicrobial susceptibility Quinolone antibiotics MIC determination

In Vivo Efficacy: Miloxacin Shows 2- to 4-Fold Superior Protection Over Nalidixic Acid in Murine Infection Models

Miloxacin exhibited significant activities when administered orally to mice infected with Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Proteus vulgaris, or Serratia marcescens. Its efficacy was comparable to that of oxolinic acid and two to four times greater than that of nalidixic acid [1].

In vivo efficacy Oral administration Gram-negative infection

Pharmacokinetic Advantage: Miloxacin Achieves 2- to 4-Fold Higher Peak Serum Levels Than Oxolinic Acid

In a direct comparative pharmacokinetic study across mice, rats, and dogs, peak serum levels of oxolinic acid were attained 0.5 to 1 hour later than those of miloxacin at comparable doses and were one-half to one-fourth those of miloxacin [1].

Pharmacokinetics Oral bioavailability Peak serum concentration

Urinary Excretion: Miloxacin Yields 2- to 5-Fold Higher Urinary Recovery Than Oxolinic Acid

Urinary recovery of miloxacin across tested doses ranged from 3.2% to 6.5% during the 24-hour posttreatment period. Recoveries of oxolinic acid were one-half to one-fifth those of miloxacin [1].

Renal excretion Urinary recovery Pharmacokinetics

Biliary Excretion: Miloxacin Achieves 3.4- to 7-Fold Higher Bile Concentrations Than Nalidixic Acid and Cephalexin

In a crossover study involving patients undergoing gallbladder surgery, the maximum concentration of miloxacin in bile after oral administration of 500 mg ranged from 18.2 to 24.0 μg/ml, which was substantially higher than those of nalidixic acid (5.3 μg/ml) and cephalexin (3.4 μg/ml) [1].

Biliary excretion Hepatobiliary pharmacokinetics Tissue distribution

Antimicrobial Spectrum Differentiation: Miloxacin Shows Superior Activity Against Anaerobes Relative to Oxolinic Acid

Miloxacin was more active than oxolinic acid against some anaerobes and less active against staphylococci [1].

Antimicrobial spectrum Anaerobic bacteria Spectrum differentiation

Miloxacin (CAS 37065-29-5): Evidence-Based Application Scenarios Driven by Quantitative Performance Data


Hepatobiliary Pharmacokinetic Studies Requiring High Biliary Drug Concentrations

Miloxacin's documented ability to achieve maximum bile concentrations of 18.2-24.0 μg/ml following 500 mg oral administration—3.4- to 7-fold higher than nalidixic acid (5.3 μg/ml) and cephalexin (3.4 μg/ml)—makes it the preferred candidate for research requiring substantial drug delivery to the biliary tract [1]. Mean 6-hour biliary recovery of miloxacin (0.256%) substantially exceeds that of nalidixic acid (0.075%) and cephalexin (0.027%). For investigators studying hepatobiliary drug disposition, biliary tract infection models, or enterohepatic circulation mechanisms, miloxacin provides a quantitatively superior tool compared to alternative quinolones or cephalosporins.

Oral Gram-Negative Infection Models in Rodents Requiring Superior Potency Over Nalidixic Acid

For in vivo murine infection studies targeting E. coli, K. pneumoniae, P. mirabilis, P. vulgaris, or S. marcescens, miloxacin provides 2- to 4-fold greater protective efficacy than nalidixic acid when administered orally [2]. This efficacy advantage directly mirrors its 8- to 16-fold greater in vitro potency against the same pathogens [2]. Investigators seeking a first-generation quinolone with reliable oral activity against gram-negative infections should select miloxacin over nalidixic acid for these specific pathogen models. For Pseudomonas aeruginosa or Streptococcus pyogenes models, alternative compounds should be considered due to documented reduced or absent activity [2].

Pharmacokinetic Studies Requiring Rapid Oral Absorption and High Systemic Exposure

Miloxacin achieves peak serum concentrations within 0.5 to 1 hour across multiple species, with Cmax values 2- to 4-fold higher than those of oxolinic acid at equivalent oral doses [3]. This more rapid and more extensive absorption profile positions miloxacin as the superior selection over oxolinic acid for pharmacokinetic studies requiring robust oral bioavailability, rapid onset of systemic exposure, or high Cmax-to-dose ratios. The documented peak serum levels of 20-80 μg/ml (depending on dose and species) provide a quantifiable reference range for dose selection in preclinical study design [3].

Analytical Method Development for Quinolone Quantification in Biological Matrices

Validated high-performance liquid chromatography (HPLC) methods have been established for the quantification of miloxacin and its two principal metabolites (M-1 and M-2) in human serum and urine [4]. This method, employing strong anion-exchange chromatography with detection limits of 0.05-0.1 μg/ml, provides a technical foundation for analytical laboratories developing quinolone assays . The availability of certified reference standards (98.0%+ purity by HPLC and qNMR) from suppliers further supports analytical method validation and quality control applications . Researchers requiring a well-characterized quinolone with established analytical methodology may find miloxacin advantageous relative to less analytically documented analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Miloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.